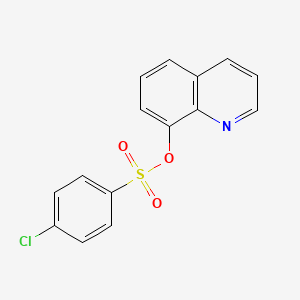

Quinolin-8-yl 4-chlorobenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61430-84-0 |

|---|---|

Molecular Formula |

C15H10ClNO3S |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

quinolin-8-yl 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C15H10ClNO3S/c16-12-6-8-13(9-7-12)21(18,19)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |

InChI Key |

XAZKKDQLXJQXOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 8 Yl 4 Chlorobenzenesulfonate and Its Structural Analogs

Direct Esterification Approaches for Quinolin-8-yl 4-Chlorobenzenesulfonate (B8647990) Synthesis

The most direct route to Quinolin-8-yl 4-chlorobenzenesulfonate involves the formation of an ester linkage between the 8-hydroxyquinoline (B1678124) core and the 4-chlorobenzenesulfonyl moiety. This is a classic example of sulfonate ester synthesis.

The synthesis is typically achieved through the condensation of 8-hydroxyquinoline with 4-chlorobenzenesulfonyl chloride. In this reaction, the hydroxyl group (-OH) of 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This process results in the formation of the sulfonate ester bond and the elimination of hydrogen chloride (HCl).

This type of reaction is a standard procedure for creating aryl sulfonates from phenols and sulfonyl chlorides. libretexts.org The general transformation is widely applicable and can be used to synthesize a variety of sulfonate esters by changing either the hydroxy-containing compound or the sulfonyl chloride. researchgate.net

To ensure high yields and purity, the optimization of reaction parameters is critical. The hydrogen chloride byproduct of the condensation reaction is acidic and can cause unwanted side reactions or degradation of the product. Therefore, a base is typically added to neutralize the HCl as it is formed.

Base Selection: Organic bases such as pyridine (B92270) or triethylamine (B128534) (TEA) are commonly used. libretexts.orgnih.gov These bases act as proton scavengers, facilitating the forward reaction. Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents.

Solvent Systems: The choice of solvent is crucial for ensuring that the reactants are fully dissolved and can interact effectively. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Common choices include:

Tetrahydrofuran (B95107) (THF): A polar aprotic solvent that is effective for this type of reaction. nih.gov

Acetonitrile: Another polar aprotic solvent that can facilitate good conversion rates. researchgate.netnih.gov

Chloroform or Dichloromethane (DCM): Halogenated solvents that are also suitable for these reactions. nih.govacgpubs.org

Dimethylformamide (DMF): A highly polar aprotic solvent used when reactants have poor solubility in other systems. nih.gov

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate, especially during the addition of the highly reactive sulfonyl chloride. nih.gov The mixture may then be allowed to warm to room temperature or heated under reflux to ensure the reaction goes to completion. nih.govmdpi.com

Table 1: Typical Reaction Parameters for Sulfonate Ester Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, drives reaction forward. libretexts.orgnih.gov |

| Solvent | THF, Acetonitrile, DCM | Aprotic, dissolves reactants without interference. nih.govresearchgate.netnih.gov |

| Temperature | 0 °C to Reflux | Controls initial reactivity and ensures completion. nih.govnih.gov |

Precursor Synthesis and Sequential Functionalization Strategies Leading to Quinoline-Sulfonate Frameworks

An alternative to direct esterification involves the independent synthesis of the quinoline (B57606) and sulfonyl chloride precursors, which are then combined. This approach is particularly useful for creating a diverse range of structural analogs.

The 8-hydroxyquinoline scaffold is a "privileged structure" in chemistry, and numerous methods exist for its synthesis and functionalization. nih.gov Traditional methods for constructing the quinoline ring system include several named reactions:

Skraup Synthesis: Involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. scispace.com

Friedländer Synthesis: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. scispace.comnumberanalytics.com

Combes Quinoline Synthesis: The acid-catalyzed reaction of anilines with β-diketones. researchgate.net

More modern approaches often utilize transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, to introduce various substituents onto a pre-existing quinoline ring. numberanalytics.comresearchgate.net For instance, 5-bromo-8-hydroxyquinoline can be used as a starting point for Suzuki cross-coupling reactions to introduce aryl groups at the 5-position. scispace.com The synthesis of 8-hydroxyquinoline itself can be achieved from quinoline by sulfonation to produce 8-quinolinesulfonic acid, followed by alkali fusion. scispace.compatsnap.com

Table 2: Classic Synthesis Routes for the Quinoline Core

| Synthesis Name | Reactants | Description |

|---|---|---|

| Skraup Synthesis | Aromatic Amine + Glycerol | A classic, often harsh, method for quinoline ring formation. scispace.com |

| Friedländer Synthesis | 2-Aminoaryl Ketone + Methylene Ketone | A versatile condensation method for polysubstituted quinolines. researchgate.netscispace.com |

| Combes Synthesis | Aniline + β-Diketone | An acid-catalyzed cyclization reaction. researchgate.net |

The second key precursor, 4-chlorobenzenesulfonyl chloride, is typically synthesized via the chlorosulfonation of chlorobenzene. This electrophilic aromatic substitution reaction uses chlorosulfonic acid (ClSO₃H) as the sulfonating agent. google.com The reaction often requires a stoichiometric excess of chlorosulfonic acid to achieve high yields. google.com

Alternative and more modern methods for synthesizing aryl sulfonyl chlorides have been developed to offer milder conditions and broader functional group tolerance. These include:

Palladium-Catalyzed Chlorosulfonylation: Arylboronic acids can be coupled with a sulfur dioxide surrogate in a palladium-catalyzed reaction to form arylsulfonyl chlorides. nih.gov

Photocatalytic Methods: Arenediazonium salts can be converted to the corresponding sulfonyl chlorides under visible light irradiation using a photocatalyst, offering a sustainable alternative to traditional methods like the Meerwein reaction. acs.org

Carboxylic acids can also be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, a reaction analogous to the formation of sulfonyl chlorides from sulfonic acids. libretexts.org

Advanced Synthetic Approaches and Preparation of this compound Analogs

Recent advances in synthetic chemistry offer more efficient and versatile routes to quinoline-sulfonate analogs. These methods often provide higher yields, shorter reaction times, and better compatibility with a wide range of functional groups.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of reaction for both the synthesis of the quinoline core and the final esterification step. numberanalytics.commdpi.commdpi.com For example, the Friedländer synthesis of quinolines can be performed efficiently under microwave conditions. mdpi.com

Transition Metal Catalysis: Palladium and copper catalysts are widely used in modern organic synthesis to create complex molecules. numberanalytics.com For synthesizing analogs, these catalysts can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build substituted quinolines or to form the C-S bond in sulfonate esters under specific conditions. numberanalytics.comresearchgate.net

One-Pot Procedures: To improve efficiency, multi-step sequences can sometimes be combined into a single "one-pot" reaction. For example, a multi-component reaction could potentially bring together an aniline, an aldehyde, and a sulfonylating agent to construct the quinoline-sulfonate framework in a single synthetic operation, although this would require careful optimization. researchgate.net The development of silyloxymethylsulfones as intermediates also provides a versatile platform for accessing various sulfonyl derivatives, including sulfonamides and sulfonyl fluorides, from quinoline N-oxides. nih.gov

One-Pot Transformations for Sulfonamide Formation via Decarboxylative Halosulfonylation

A significant advancement in the synthesis of sulfonamides, which are structurally related to sulfonate esters like this compound, involves the one-pot transformation of aromatic carboxylic acids. princeton.edunih.govbohrium.com This method circumvents the need for pre-functionalized starting materials, offering a more direct route to this important class of compounds. princeton.edunih.gov

The process utilizes a copper-catalyzed decarboxylative halosulfonylation reaction. princeton.edunih.gov In this methodology, an aromatic carboxylic acid is converted into a sulfonyl chloride, which is then subsequently reacted with an amine in the same reaction vessel to yield the desired sulfonamide. princeton.edunih.govbohrium.com The reaction is initiated by a copper ligand-to-metal charge transfer (LMCT) process. princeton.edunih.gov This strategy is applicable to a wide range of aryl and heteroaryl substrates. princeton.edunih.gov

The general scheme for this one-pot synthesis is depicted below:

Step 1: In situ formation of a copper(II) carboxylate. A copper(II) catalyst combines with an aromatic carboxylate.

Step 2: Photoredox-induced decarboxylation. Upon irradiation, the copper(II) carboxylate undergoes ligand-to-metal charge transfer, leading to the formation of an aroyloxy radical and a copper(I) species.

Step 3: Sulfonyl chloride formation. The aroyloxy radical reacts with a sulfur dioxide surrogate, followed by a halogen source, to generate the corresponding aryl sulfonyl chloride.

Step 4: Amination. The in situ generated sulfonyl chloride reacts with an amine to form the final sulfonamide product.

This one-pot protocol represents a significant improvement over traditional methods, which often require multiple steps and the use of less stable starting materials. princeton.edu The ability to use readily available carboxylic acids and amines as coupling partners enhances the efficiency of sulfonamide synthesis. princeton.edunih.gov

Table 1: Key Features of the One-Pot Decarboxylative Halosulfonylation

| Feature | Description |

| Catalyst | Copper-based catalyst |

| Key Process | Ligand-to-Metal Charge Transfer (LMCT) |

| Starting Materials | Aromatic carboxylic acids and amines |

| Intermediate | In situ generated aryl sulfonyl chloride |

| Final Product | Sulfonamide |

| Advantages | One-pot procedure, no pre-functionalization required, broad substrate scope |

Preparation of Polyfunctionalized Quinoline-Based Organometallic Reagents (e.g., Grignard Reagents) from Sulfonate Precursors

The generation of functionalized organometallic reagents is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The preparation of polyfunctionalized quinoline-based Grignard reagents from sulfonate precursors offers a versatile entry point to a variety of substituted quinolines.

A key strategy for the formation of functionalized arylmagnesium reagents involves the halogen-magnesium exchange reaction. researchgate.net The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has been shown to significantly accelerate this exchange. researchgate.net This method is compatible with a wide range of functional groups, allowing for the preparation of highly decorated organometallic species. nih.gov

While direct examples focusing solely on quinolin-8-yl sulfonates are specific, the general principle of converting aryl sulfonates to Grignard reagents has been demonstrated. uni-muenchen.de For instance, a heterocyclic sulfonate was successfully converted into the corresponding Grignard reagent using i-PrMgCl at low temperatures. uni-muenchen.de This magnesiated intermediate could then be engaged in further reactions, such as copper-catalyzed cross-coupling with allyl bromide. uni-muenchen.de

The general approach for preparing a quinoline-based Grignard reagent from a sulfonate precursor can be outlined as follows:

Preparation of the Quinoline Sulfonate: A suitable quinoline precursor is reacted with a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) in the presence of a base to form the corresponding quinoline sulfonate.

Magnesium-Insertion/Exchange: The quinoline sulfonate is then treated with a highly reactive Grignard reagent, such as i-PrMgCl·LiCl. This induces a magnesium insertion or exchange reaction at a suitable position on the quinoline ring, often facilitated by the electronic nature of the sulfonate group and other substituents. The sulfonate group itself can act as a leaving group in certain contexts, or the Grignar reagent can be formed at a different position on the quinoline ring.

In situ Trapping: The resulting polyfunctionalized quinoline Grignard reagent can be trapped in situ with various electrophiles to introduce a wide array of substituents onto the quinoline scaffold.

The reactivity of quinoline N-oxides with Grignard reagents is also a well-established area, providing alternative routes to functionalized quinolines. researchgate.net The N-oxide can act as a directing group, facilitating functionalization at the C2 position of the quinoline ring. researchgate.net

Table 2: Generalized Reaction Parameters for Grignard Reagent Formation from Sulfonates

| Parameter | Condition/Reagent | Purpose |

| Grignard Formation Reagent | i-PrMgCl·LiCl ("Turbo-Grignard") | To facilitate the halogen-magnesium exchange or insertion. |

| Temperature | Low temperatures (e.g., -78 °C) | To maintain the stability of the functionalized Grignard reagent. |

| Reaction Time | Typically short (e.g., 30 min) | To ensure efficient formation of the organometallic species. |

| Subsequent Reaction | Copper-catalyzed cross-coupling | To demonstrate the utility of the in situ formed Grignard reagent. |

Mechanistic Roles and Reactivity Profiles of Quinolin 8 Yl 4 Chlorobenzenesulfonate

Function as a Highly Effective Leaving Group in Strategic Organic Reactions

The sulfonate ester functional group is renowned for its capacity to act as a superior leaving group in nucleophilic substitution and elimination reactions. This is because the negative charge of the departing anion is effectively stabilized through resonance across the sulfonyl group's oxygen atoms. libretexts.orglibretexts.org The 4-chlorobenzenesulfonate (B8647990) group, structurally similar to the widely used tosylate group, shares this characteristic, making Quinolin-8-yl 4-chlorobenzenesulfonate a valuable substrate in reactions requiring the departure of a stable nucleofuge. masterorganicchemistry.com

A significant application of aryl sulfonates positioned ortho to a hydrogen atom is in the generation of highly reactive aryne intermediates. This compound is structurally primed to serve as a precursor to the heterocyclic aryne known as 7,8-dehydroquinoline or "quinolyne." The generation of heterocyclic arynes, such as indolynes and pyridynes, from silyltriflate precursors is a well-established strategy for accessing functionalized heterocycles. sigmaaldrich.com This process typically involves the removal of an ortho proton by a strong base, followed by the elimination of the sulfonate leaving group to form the strained carbon-carbon triple bond characteristic of an aryne. The use of a common precursor to generate a reactive intermediate that can be trapped in various ways offers a powerful approach to creating diverse molecular libraries. sigmaaldrich.com

While the classical generation of arynes involves direct deprotonation with a strong base, other methods can be employed depending on the substrate. For precursors bearing a halogen ortho to the sulfonate, a halo-magnesium exchange can initiate the elimination sequence. More modern methods for generating heterocyclic arynes often utilize ortho-silylaryl triflate precursors. sigmaaldrich.com In these systems, a fluoride (B91410) source such as cesium fluoride (CsF) or potassium fluoride (KF) triggers the elimination by attacking the silicon atom, which facilitates the departure of the triflate leaving group. sigmaaldrich.com Although this compound itself is not a silylated precursor, its reactivity is part of the broader family of elimination reactions used to generate arynes under mild conditions.

Participation in Nucleophilic Substitution and Addition Reactions

The reactivity of this compound extends to its participation in various nucleophilic substitution and addition reactions, either directly or through its aryne intermediate.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. stackexchange.com The aryne intermediate generated from this compound can be trapped by carbon nucleophiles, leading to the formation of new C-C bonds and the synthesis of substituted quinoline (B57606) derivatives. Furthermore, aryl sulfonates themselves can act as electrophiles in transition-metal-catalyzed cross-coupling reactions, providing another pathway for C-C bond construction. While direct evidence for this specific substrate is limited, the general principle is widely applied in synthetic chemistry.

Once generated, the 7,8-dehydroquinoline aryne is a potent dienophile and dipolarophile, readily undergoing cycloaddition reactions. A classic example is the [4+2] cycloaddition (Diels-Alder reaction) with dienes like furan. nih.gov This reaction efficiently constructs complex, polycyclic aromatic frameworks. Arynes can also undergo [3+2] cycloaddition with partners such as azides or N-sulfonylpyridinium imides, providing access to various fused heterocyclic systems like indazoles. rsc.orgrsc.org This reactivity highlights the synthetic power of using aryne precursors to rapidly build molecular complexity. sigmaaldrich.com

Table 1: Examples of Aryne Cycloaddition Reactions This table is interactive. You can sort and filter the data.

| Aryne Precursor Type | Trapping Partner | Reaction Type | Resulting Structure |

|---|---|---|---|

| Aryl Sulfonate | Vinyl Sulfide | [3+2] Cycloaddition | Benzannulated Sulfonium Ylide nih.gov |

| Aryl Sulfonate | N-sulfonylpyridinium imide | [3+2] Cycloaddition | Pyrido[1,2-b]indazole rsc.org |

| Aryl Sulfonium Salt | Azide | [3+2] Cycloaddition | Triazole Derivative rsc.org |

| ortho-Silylaryl Triflate | Furan (Diene) | [4+2] Cycloaddition | Polycyclic Aromatic sigmaaldrich.com |

Comparative Mechanistic Insights with Other Sulfonate Leaving Groups (e.g., Tosylates, Triflates)

The effectiveness of a sulfonate as a leaving group is directly related to the stability of the sulfonate anion that is formed. This stability, in turn, correlates with the acidity of the corresponding sulfonic acid. A more acidic parent sulfonic acid indicates a more stable conjugate base, and therefore, a better leaving group.

The 4-chlorobenzenesulfonate group is structurally and electronically similar to the p-toluenesulfonate (tosylate) group. Both are considered excellent leaving groups, far superior to halides in many substitution reactions, because the resulting anion is stabilized by extensive resonance. libretexts.orgmasterorganicchemistry.com

In contrast, the trifluoromethanesulfonate (B1224126) (triflate) group is one of the most effective leaving groups known in organic chemistry. The strong electron-withdrawing effect of the three fluorine atoms provides exceptional stabilization for the negative charge on the triflate anion, making its parent acid, triflic acid, a superacid. This makes triflate a "hot" leaving group, prone to leaving even from less reactive substrates. masterorganicchemistry.com

The leaving group ability generally follows the order: Triflate > Tosylate ≈ 4-Chlorobenzenesulfonate > Mesylate > Halides. This hierarchy is crucial for synthetic planning, allowing chemists to tune the reactivity of a substrate by choosing the appropriate sulfonate leaving group.

Table 2: Comparison of Common Sulfonate Leaving Groups This table is interactive. You can sort and filter the data.

| Leaving Group | Abbreviation | Parent Acid | Approximate pKa of Parent Acid | Relative Leaving Group Ability |

|---|---|---|---|---|

| Trifluoromethanesulfonate | -OTf | Triflic Acid | -14 | Exceptional |

| p-Toluenesulfonate | -OTs | p-Toluenesulfonic Acid | -2.8 | Excellent masterorganicchemistry.com |

| 4-Chlorobenzenesulfonate | -OCs | 4-Chlorobenzenesulfonic Acid | ~-2.5 | Excellent |

| Methanesulfonate | -OMs | Methanesulfonic Acid | -1.9 | Very Good masterorganicchemistry.com |

Following an extensive review of scientific literature, it has been determined that there is no specific information available in the public domain regarding the applications of this compound in the complex chemical transformations outlined in the requested article structure. Searches for the compound's role as a strategic intermediate in the total synthesis of natural products like (±)-Aporphine or in the construction of diverse heterocyclic frameworks did not yield any relevant results.

Similarly, investigations into its potential catalytic or cocatalytic roles in transition metal-catalyzed reactions (including Au, Cu, Rh, Pd, Ag catalysis), acid-catalyzed annulation and cyclization reactions, or its integration into photochemical synthesis via dual catalysis strategies, have not provided any specific examples or detailed research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time.

Applications of Quinolin 8 Yl 4 Chlorobenzenesulfonate in Complex Chemical Transformations

Derivatization and Scaffold Diversification through Quinoline (B57606) Sulfonate Intermediates

The quinolin-8-yl sulfonate moiety serves as a powerful platform for introducing molecular complexity. The presence of both a quinoline ring and a chlorobenzenesulfonate group provides distinct reactive handles that can be manipulated through carefully chosen synthetic routes. These transformations are broadly categorized into two main approaches: early-stage functionalization via ortho-lithiation and late-stage modifications of the quinoline core and the sulfonate appendage.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of Quinolin-8-yl 4-chlorobenzenesulfonate (B8647990), both the quinoline nitrogen and the sulfonate oxygen atoms can act as potential DMGs. baranlab.orgwikipedia.org The inherent Lewis basicity of the quinoline nitrogen typically makes it a strong directing group for lithiation at the C7 position. uwindsor.ca

The process involves treating the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). uwindsor.canih.gov The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups with high regioselectivity. nih.govquimicaorganica.org This method provides a direct route to novel, substituted quinoline derivatives that would be challenging to access through other means.

A variety of electrophiles can be employed to trap the lithiated intermediate, leading to a diverse range of functionalized products. The choice of electrophile is critical in determining the final product and expanding the chemical space accessible from the quinoline sulfonate scaffold.

Table 1: Examples of Electrophilic Quenching Reactions for Functionalized Quinolin-8-yl 4-chlorobenzenesulfonate Derivatives

| Electrophile | Reagent Example | Resulting Functional Group |

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehydes | Benzaldehyde (C₆H₅CHO) | Hydroxymethyl (-CH(OH)C₆H₅) |

| Ketones | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Esters | Isopropoxyboronic acid pinacol (B44631) ester | Boronic Ester (-B(pin)) |

This table presents hypothetical yet plausible transformations based on established ortho-lithiation and electrophilic quenching methodologies.

Late-stage functionalization (LSF) refers to the introduction of functional groups onto a complex molecule at a late step in a synthetic sequence. mpg.dempg.de This approach is particularly valuable for the rapid generation of analogs for structure-activity relationship (SAR) studies. This compound is an excellent substrate for LSF, offering opportunities for modification at both the quinoline ring and the chlorobenzenesulfonate group.

Modification of the Quinoline Ring:

The quinoline core can be functionalized through various transition metal-catalyzed C-H activation reactions. mdpi.com For instance, palladium-catalyzed C-H arylation can introduce new aryl groups at positions not easily accessible through other methods. nih.gov Rhodium and iridium catalysts have also been employed for the C-H functionalization of quinolines, allowing for the introduction of a wide range of substituents. researchgate.net Furthermore, the quinoline nitrogen can be oxidized to the corresponding N-oxide, which can then direct further functionalization at the C2 or C8 positions. acs.orgresearchgate.netsigmaaldrich.com

Modification of the 4-Chlorobenzenesulfonate Group:

The 4-chlorobenzenesulfonate moiety also provides opportunities for diversification. The chlorine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. acs.org

Moreover, the sulfonate group itself can be a target for modification. Recent advances have demonstrated that aryl sulfonates can be converted into other functional groups. chemrxiv.orgacs.org For example, under specific conditions, the sulfonate can be reductively cleaved or transformed into a sulfone or a sulfonamide, further expanding the diversity of accessible derivatives.

Table 2: Potential Late-Stage Functionalization Strategies

| Moiety | Reaction Type | Example Reagent/Catalyst | Potential New Functional Group |

| Quinoline | C-H Arylation | Pd(OAc)₂ / P(o-tol)₃ | Aryl |

| Quinoline | C-H Alkenylation | [RhCp*Cl₂]₂ | Alkenyl |

| Quinoline | N-Oxidation / C2-Functionalization | m-CPBA / POCl₃ | Chloro |

| 4-Chlorobenzenesulfonate | Suzuki Coupling | Pd(PPh₃)₄ / Arylboronic acid | Biaryl |

| 4-Chlorobenzenesulfonate | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Amine / Ligand | Arylamine |

| 4-Chlorobenzenesulfonate | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Alkyne | Alkynylaryl |

| Sulfonate Group | Reductive Cleavage | NiCl₂(dppp) / Grignard Reagent | Hydrogen |

| Sulfonate Group | Conversion to Sulfonamide | Amine / Activating Agent | Sulfonamide |

This table outlines potential, scientifically-grounded late-stage functionalization reactions applicable to the this compound scaffold.

Spectroscopic Characterization and Computational Analysis in Research on Quinolin 8 Yl 4 Chlorobenzenesulfonate

Theoretical and Computational Chemistry Approaches for Mechanistic and Structural Insights

Density Functional Theory (DFT) for Electronic Structure, Energetic Analysis, and Reaction Pathway Prediction

No published data was found applying Density Functional Theory (DFT) to Quinolin-8-yl 4-chlorobenzenesulfonate (B8647990) for the analysis of its electronic structure, energetics, or for the prediction of its reaction pathways. While DFT is a powerful tool for such investigations in quinoline (B57606) derivatives, specific calculations for this compound are not available in the reviewed literature. nih.govnih.gov

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

There is no available research that specifically details the use of molecular modeling for the conformational analysis or the study of intermolecular interactions of Quinolin-8-yl 4-chlorobenzenesulfonate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.